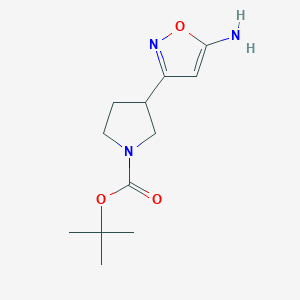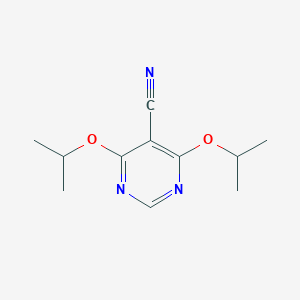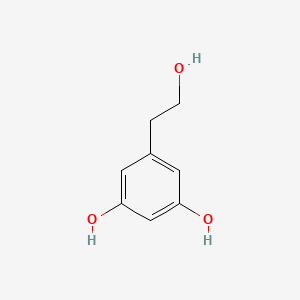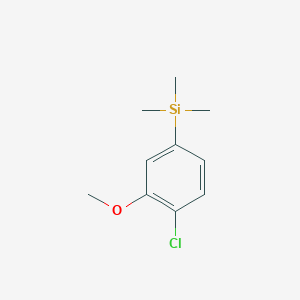
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole is a chemical compound that features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and an isoxazole ring with an amino group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized and protected with a Boc group to prevent unwanted reactions during subsequent steps.
Construction of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving appropriate precursors.
Coupling of the Two Rings: The protected pyrrolidine and the isoxazole rings are coupled under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The amino group on the isoxazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxides or other oxidized derivatives.
Reduction: Can produce reduced forms of the compound with modified functional groups.
Substitution: Results in substituted derivatives with new functional groups attached to the isoxazole ring.
科学的研究の応用
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Affecting their activity and leading to various biological effects.
Modulate Signaling Pathways: Influencing cellular processes and responses.
Interact with Nucleic Acids: Potentially affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
- Ethyl 3-(1-Boc-3-pyrrolidinyl)-3-oxopropanoate
- ®-2-(1-Boc-3-pyrrolidinyl)acetic Acid
- 3-(1-Boc-3-pyrrolidinyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Uniqueness
3-(1-Boc-3-pyrrolidinyl)-5-aminoisoxazole is unique due to its combination of a protected pyrrolidine ring and an isoxazole ring with an amino group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C12H19N3O3 |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
tert-butyl 3-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-5-4-8(7-15)9-6-10(13)18-14-9/h6,8H,4-5,7,13H2,1-3H3 |
InChIキー |
LAOZNPZNVHAIEH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NOC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)
![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)




![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)



![2-[4-(2-Chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B13703165.png)


